molecular formula C10H15N3O4 B6184166 1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid CAS No. 2624140-64-1

1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid

Cat. No. B6184166
CAS RN: 2624140-64-1
M. Wt: 241.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the sale of this product is prohibited according to the laws, regulations, and policies related to patent products .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid' involves the protection of the imidazole ring, followed by the introduction of the carbamoyl and carboxylic acid groups. The tert-butoxy group is then added to the carbamoyl group, and the protecting group is removed to yield the final product.", "Starting Materials": [ "Imidazole", "Methyl chloroformate", "Di-tert-butyl dicarbonate", "Tert-butyl carbamate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Imidazole is reacted with methyl chloroformate in the presence of sodium hydroxide to yield 1-methylimidazole.", "1-methylimidazole is then reacted with di-tert-butyl dicarbonate to protect the imidazole ring and yield 1-(tert-butoxycarbonyl)methylimidazole.", "1-(tert-butoxycarbonyl)methylimidazole is then reacted with tert-butyl carbamate in the presence of hydrochloric acid to introduce the carbamoyl group and yield 1-{[(tert-butoxy)carbamoyl]methyl}imidazole.", "1-{[(tert-butoxy)carbamoyl]methyl}imidazole is then reacted with sodium hydroxide and carbon dioxide to introduce the carboxylic acid group and yield 1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid.", "The tert-butoxy protecting group is then removed using sodium bicarbonate in methanol and water to yield the final product." ] }

CAS RN

2624140-64-1

Product Name

1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid

Molecular Formula

C10H15N3O4

Molecular Weight

241.2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.